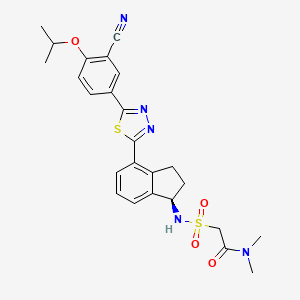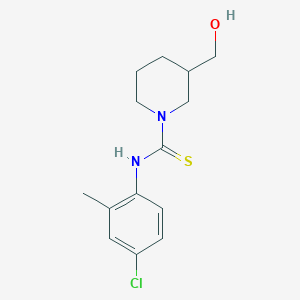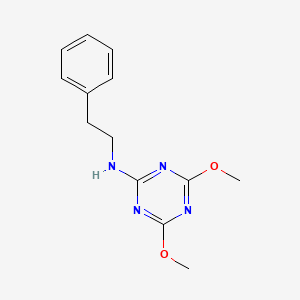![molecular formula C16H20N2O3S B10862408 1-ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione](/img/structure/B10862408.png)
1-ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione is a complex organic compound belonging to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an imidazo[1,5-b]isoquinoline core with various functional groups such as ethoxy, dimethoxy, and thione. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of 1-ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,5-b]isoquinoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxy Group: This can be achieved through an etherification reaction using ethyl alcohol and a suitable catalyst.
Addition of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using methanol and a methylating agent.
Incorporation of the Thione Group:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
化学反应分析
1-Ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Addition: Addition reactions with electrophiles or nucleophiles can lead to the formation of various derivatives, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.
科学研究应用
1-Ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Signaling: Influencing cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
1-Ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3(2H)-thione can be compared with other similar compounds, such as:
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Similar in having dimethoxy and methyl groups but differs in the core structure.
Dimethoxymethane: Shares the dimethoxy functional group but has a simpler structure and different chemical properties.
1,1-Dimethoxyethane: Another compound with dimethoxy groups, used primarily as a solvent.
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
分子式 |
C16H20N2O3S |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
1-ethoxy-7,8-dimethoxy-2-methyl-5,10-dihydroimidazo[1,5-b]isoquinoline-3-thione |
InChI |
InChI=1S/C16H20N2O3S/c1-5-21-15-12-6-10-7-13(19-3)14(20-4)8-11(10)9-18(12)16(22)17(15)2/h7-8H,5-6,9H2,1-4H3 |
InChI 键 |
HMLSZGGVTNSZDW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C2CC3=CC(=C(C=C3CN2C(=S)N1C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B10862357.png)
![(2S)-2-[[(2S)-3-(4-methoxyphenyl)-2-[(2-naphthalen-1-ylacetyl)amino]propanoyl]amino]-N-[1-(4-methoxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B10862358.png)
![methyl [(4E)-4-{1-[(3-methylbutyl)amino]propylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10862367.png)


![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862384.png)

![3-amino-N-(4-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B10862396.png)

![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 5-bromo-2-hydroxybenzoate](/img/structure/B10862404.png)
![methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(1,3-benzothiazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10862409.png)
![N-(4-chlorophenyl)-2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10862423.png)
